N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide
Description
N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a methoxyethyl side chain
Properties
IUPAC Name |
N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-3-12-5-7-16(23-12)15(9-22-2)20-17(21)11-4-6-13-14(8-11)19-10-18-13/h4-8,10,15H,3,9H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDFCKOPOYFVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(COC)NC(=O)C2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide typically involves multi-step organic reactions One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methoxyethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include furanone derivatives, dihydrobenzimidazole compounds, and various substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The furan ring and methoxyethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide
- N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2,6-difluoropyridine-3-sulfonamide
- 6-Chloro-N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]pyridine-3-carboxamide
Uniqueness
N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-3H-benzimidazole-5-carboxamide is unique due to its combination of a benzimidazole core with a furan ring and a methoxyethyl side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
